(R)-Benzyl 3-hydroxypiperidine-1-carboxylate

Enantioselective synthesis Biocatalysis Chiral resolution

Sourcing (R)-Benzyl 3-hydroxypiperidine-1-carboxylate (CAS 100858-34-2) ensures stereochemical integrity in your synthesis. The defined (R)-enantiomer and Cbz protection avoid the 50% yield limitation of racemic mixtures, delivering superior regioselectivity for hydroxylated intermediates. Ideal for pharmaceutical research requiring exact chiral configuration and reliable N-protected piperidine cores. Verify purity and request a quote for your project.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 100858-34-2
Cat. No. B169528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 3-hydroxypiperidine-1-carboxylate
CAS100858-34-2
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m1/s1
InChIKeyNDGWBAFATMSBHZ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate (CAS 100858-34-2): A Defined Chiral Piperidine Building Block for Stereoselective Synthesis


(R)-Benzyl 3-hydroxypiperidine-1-carboxylate (CAS 100858-34-2) is a single-enantiomer, N-protected 3-hydroxypiperidine derivative. As a Cbz-protected chiral building block, it provides a structurally defined piperidine core with a stereocenter at the 3-position. Its molecular formula is C13H17NO3, with a molecular weight of 235.28 g/mol [1]. The compound is commercially available with standard purity specifications of 97% and is supplied with analytical characterization including NMR, HPLC, and GC . It is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules where stereochemical integrity is required [2].

Why (R)-Benzyl 3-hydroxypiperidine-1-carboxylate Cannot Be Replaced by Racemic or Unprotected Analogs in Chiral Synthesis


Substituting (R)-Benzyl 3-hydroxypiperidine-1-carboxylate with a racemic mixture or an unprotected 3-hydroxypiperidine introduces significant risks to downstream stereoselective synthesis. The (R)-enantiomer's defined stereochemistry is essential for accessing biologically active molecules where chirality dictates target engagement . Using a racemate (a 1:1 mixture of (R)- and (S)-enantiomers) would result in a theoretical maximum yield of 50% for the desired enantiomer after resolution, and may lead to the formation of diastereomeric impurities that are difficult to separate [1]. Furthermore, the Cbz protecting group is critical for regioselective transformations; its absence can drastically alter reaction outcomes, as shown by the superior regioselectivity observed in biocatalytic hydroxylations of Cbz-protected piperidines compared to N-benzoyl analogs . The quantitative evidence below demonstrates the specific performance advantages of the (R)-Cbz-protected compound.

Quantitative Differentiation of (R)-Benzyl 3-hydroxypiperidine-1-carboxylate from Key Comparators


Enantiomeric Excess: >99% ee Achievable via Enzymatic Reduction vs. Racemic Mixture

The (R)-enantiomer of benzyl 3-hydroxypiperidine-1-carboxylate can be produced with an enantiomeric excess (ee) of at least 99% using an oxidoreductase-catalyzed asymmetric reduction of the corresponding 3-piperidone derivative [1]. This represents a near-quantitative stereochemical purity, in stark contrast to a racemic mixture which contains equal amounts of (R)- and (S)-enantiomers (0% ee).

Enantioselective synthesis Biocatalysis Chiral resolution

Regioselectivity in Biocatalytic Hydroxylation: Cbz-Protected Piperidines Show Superior Performance vs. N-Benzoyl Analogs

N-Cbz-protected piperidines, including the 3-hydroxypiperidine scaffold, exhibit significantly greater regioselectivity in fungal biohydroxylation reactions compared to their N-benzoyl counterparts. When incubated with Beauveria bassiana ATCC 7159, Cbz-protected piperidines 1-3 and 5-7 were biotransformed to yield predominantly 4-hydroxylated products in up to 48% yield . In contrast, the corresponding N-benzoyl analogs showed inferior regioselectivity .

Biocatalysis Regioselective hydroxylation Protecting group effects

Physicochemical Differentiation: LogP and TPSA vs. N-Boc-Protected Analog

The Cbz-protected compound exhibits distinct physicochemical properties compared to the commonly used N-Boc analog. (R)-Benzyl 3-hydroxypiperidine-1-carboxylate has a consensus LogP of approximately 1.6 and a topological polar surface area (TPSA) of 49.77 Ų . In contrast, (R)-1-Boc-3-hydroxypiperidine has a reported LogP of 0.49 .

Lipophilicity Physicochemical properties Protecting group selection

Commercial Purity and Analytical Traceability: 97% Purity with Batch-Specific QC

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate is commercially available with a standard purity specification of 97% . Suppliers provide batch-specific quality control documentation including NMR, HPLC, and GC analytical data . This level of analytical traceability is critical for reproducible synthesis.

Purity Quality control Procurement

Aqueous Solubility Profile: Estimated Water Solubility of 685.2 mg/L

Based on an estimated Log Kow of 1.90, the water solubility of (R)-Benzyl 3-hydroxypiperidine-1-carboxylate at 25°C is calculated to be 685.2 mg/L . This moderate aqueous solubility, coupled with good solubility in organic solvents like ethanol and dichloromethane , defines its handling characteristics.

Solubility Formulation Physicochemical properties

Recommended Applications for (R)-Benzyl 3-hydroxypiperidine-1-carboxylate Based on Differential Evidence


Asymmetric Synthesis of Chiral Pharmaceuticals

The high enantiomeric purity (≥99% ee achievable) and defined (R)-stereochemistry of this compound make it a reliable chiral building block for the enantioselective synthesis of piperidine-containing pharmaceuticals, as demonstrated in the construction of complex alkaloids like (−)-sedacryptine [1]. Its use directly addresses the challenge of stereochemical control, avoiding the 50% yield limitation inherent to racemic starting materials [2].

Biocatalytic Hydroxylation for Hydroxylated Piperidine Derivatives

The Cbz protecting group confers superior regioselectivity in fungal biohydroxylation reactions compared to N-benzoyl analogs, enabling the production of 4-hydroxylated piperidine derivatives in up to 48% yield . This makes (R)-Benzyl 3-hydroxypiperidine-1-carboxylate a preferred substrate for accessing specific hydroxylated intermediates in a biocatalytic workflow.

Synthesis of Cholinergic and Anticholinergic Agents

The (R)-3-hydroxypiperidine core serves as a direct precursor for enantioenriched N-(2-chloroalkyl)-3-acetoxypiperidines, which are cyclic acetylcholine analogs with potential cholinotoxic activity . The stereospecific routes from d- and l-glutamic acid via (R)-3-hydroxypiperidine highlight the compound's role in producing stereochemically defined bioactive molecules .

Medicinal Chemistry Scaffold for Antimicrobial Agents

While not a direct therapeutic, the 3-hydroxypiperidine scaffold, including the Cbz-protected (S)-enantiomer, has been disclosed as a core structure in patent applications for antibacterial agents targeting multidrug-resistant Staphylococcus aureus [3]. The (R)-enantiomer can serve a similar role in structure-activity relationship (SAR) studies and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Benzyl 3-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.